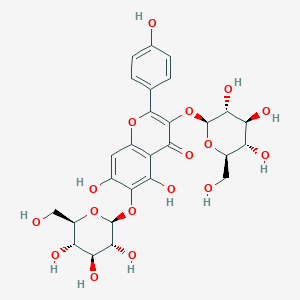

6-Hydroxykaempferol 3,6-diglucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Hydroxykaempferol 3,6-diglucoside is a flavonoid glycoside derived from the flavonol kaempferol It is primarily found in the flowers of Carthamus tinctorius LThis compound is known for its various biological activities, including anti-inflammatory, antioxidant, and antiplatelet aggregation effects .

Wirkmechanismus

Target of Action

The primary target of 6-Hydroxykaempferol 3,6-diglucoside is platelets . It has been found to inhibit platelet aggregation , which is a crucial step in the formation of blood clots.

Mode of Action

This compound interacts with its targets by inhibiting platelet aggregation induced by collagen . It also shows weak inhibitory effects on the adenosine 5’-diphosphate (ADP)-induced platelet aggregation .

Biochemical Pathways

The compound affects the biochemical pathways related to platelet aggregation. By inhibiting platelet aggregation, it can potentially disrupt the formation of blood clots . The exact biochemical pathways and their downstream effects are still under investigation.

Result of Action

The molecular and cellular effects of this compound’s action include the protection of endothelial cells from injury . It has been found to significantly protect against oxygen-glucose deprivation followed by reoxygenation (OGD/R) induced endothelial injury . It also decreases apoptosis of human umbilical vein endothelial cells (HUVECs) by regulating expressions of hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) at both transcriptome and protein levels .

Action Environment

It has been found to exhibit protective effects against phenylhydrazine (phz)-induced zebrafish thrombosis and improve blood circulation

Biochemische Analyse

Biochemical Properties

6-Hydroxykaempferol 3,6-diglucoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have an antiplatelet aggregatory effect . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

This compound has been shown to have protective effects on human umbilical vein endothelial cells (HUVECs) under conditions of oxygen-glucose deprivation followed by reoxygenation (OGD/R) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to regulate the expressions of hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) at both transcriptome and protein levels . It also reverses the mRNA expression of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α, and reduces the release of IL-6 after OGD/R .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxykaempferol 3,6-diglucoside typically involves the glycosylation of kaempferol. The process includes the use of glycosyl donors and catalysts under controlled conditions. One common method involves the use of glycosyl bromides in the presence of silver carbonate as a catalyst .

Industrial Production Methods: Industrial production of this compound is often achieved through extraction from natural sources, such as safflower. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Hydroxykaempferol 3,6-diglucosid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Chinonen führen.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydroderivate umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid wird häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Acylchloride und Alkylhalogenide werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroderivate.

Substitution: Verschiedene acylierte und alkylierte Derivate.

Wissenschaftliche Forschungsanwendungen

6-Hydroxykaempferol 3,6-diglucosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung in der Untersuchung von Flavonoidglykosiden verwendet.

Biologie: Untersucht für seine Rolle in zellulären Signalwegen und seine Auswirkungen auf Zellproliferation und Apoptose.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei Herz-Kreislauf-Erkrankungen, Krebs und entzündlichen Erkrankungen.

Industrie: Wird bei der Entwicklung von Naturheilprodukten und Nahrungsergänzungsmitteln eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 6-Hydroxykaempferol 3,6-diglucosid umfasst mehrere molekulare Ziele und Signalwege:

Entzündungshemmende Wirkungen: Die Verbindung hemmt die Expression von proinflammatorischen Zytokinen wie IL-1β, IL-6 und TNF-α.

Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress.

Antithrombotische Wirkung: Hemmt die Thrombozytenaggregation, indem es in die Signalwege eingreift, die an der Thrombozytenaktivierung beteiligt sind

Ähnliche Verbindungen:

Kaempferol: Die Aglykonform von 6-Hydroxykaempferol 3,6-diglucosid.

Quercetin: Ein weiteres Flavonol mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften.

Myricetin: Ein Flavonol mit zusätzlichen Hydroxylgruppen, das zu unterschiedlichen biologischen Aktivitäten führt.

Einzigartigkeit: 6-Hydroxykaempferol 3,6-diglucosid ist einzigartig aufgrund seines spezifischen Glykosylierungsmusters, das seine Löslichkeit und Bioverfügbarkeit im Vergleich zu seiner Aglykonform, Kaempferol, erhöht. Diese Glykosylierung trägt auch zu seinen unterschiedlichen biologischen Aktivitäten bei .

Vergleich Mit ähnlichen Verbindungen

Kaempferol: The aglycone form of 6-Hydroxykaempferol 3,6-diglucoside.

Quercetin: Another flavonol with similar antioxidant and anti-inflammatory properties.

Myricetin: A flavonol with additional hydroxyl groups, leading to different biological activities.

Uniqueness: this compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to its aglycone form, kaempferol. This glycosylation also contributes to its distinct biological activities .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-12-15(32)19(36)21(38)26(41-12)43-24-10(31)5-11-14(17(24)34)18(35)25(23(40-11)8-1-3-9(30)4-2-8)44-27-22(39)20(37)16(33)13(7-29)42-27/h1-5,12-13,15-16,19-22,26-34,36-39H,6-7H2/t12-,13-,15-,16-,19+,20+,21-,22-,26+,27+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHCVNUAKOTVCJ-DGCOUUTESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline](/img/new.no-structure.jpg)

![8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2922063.png)

![(2E)-1-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2922064.png)

![(1R,5S)-3-(methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2922065.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2922066.png)

![2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one](/img/structure/B2922067.png)

![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2922068.png)